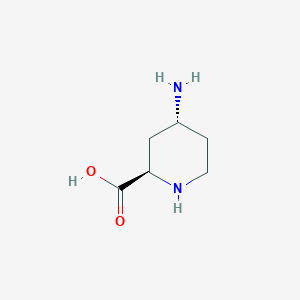![molecular formula C12H20O4 B13478001 Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478001.png)
Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O4 and a molecular weight of 228.28 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a suitable diol with an isopropyl-substituted ketone in the presence of an acid catalyst to form the spirocyclic ring system. The esterification of the resulting compound with ethyl chloroformate yields the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Wirkmechanismus
The mechanism of action of Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate: This compound has a similar spirocyclic structure but lacks the isopropyl group, resulting in different chemical and biological properties.
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H20O4 |
|---|---|
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
ethyl 5-propan-2-yl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O4/c1-4-14-11(13)10-12(16-10)5-6-15-9(7-12)8(2)3/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
VHFHYUCZWWOMHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C2(O1)CCOC(C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13477918.png)

![Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13477947.png)



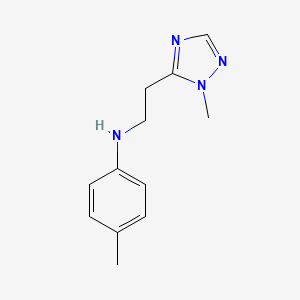

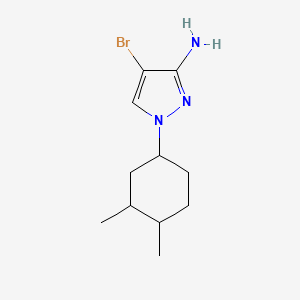
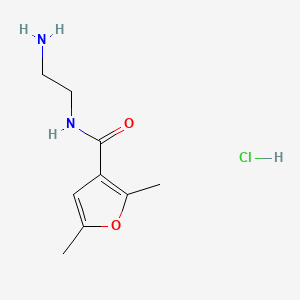

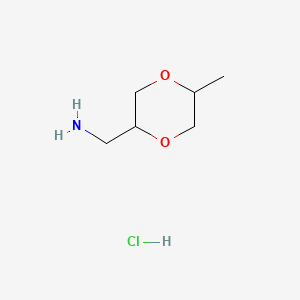
![[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylboronic acid](/img/structure/B13478002.png)
